6-fluoro-N-(naphthalen-1-ylmethyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide
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Overview
Description
6-Fluoro-N-[(naphthalen-1-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a fluorine atom, a naphthalene moiety, a pyridine ring, and a chromene core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-[(naphthalen-1-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the Naphthalene Moiety: The naphthalene moiety can be attached via a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction between the chromene derivative and a suitable amine, such as 2-aminopyridine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N-[(naphthalen-1-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
6-Fluoro-N-[(naphthalen-1-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-N-[(naphthalen-1-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-N-[(naphthalen-1-yl)methyl]-4-oxo-N-(quinolin-2-yl)-4H-chromene-2-carboxamide
- 6-Fluoro-N-[(naphthalen-1-yl)methyl]-4-oxo-N-(isoquinolin-2-yl)-4H-chromene-2-carboxamide
- 6-Fluoro-N-[(naphthalen-1-yl)methyl]-4-oxo-N-(pyrimidin-2-yl)-4H-chromene-2-carboxamide
Uniqueness
6-Fluoro-N-[(naphthalen-1-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is unique due to its specific combination of structural features, including the presence of a fluorine atom, a naphthalene moiety, a pyridine ring, and a chromene core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C26H17FN2O3 |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
6-fluoro-N-(naphthalen-1-ylmethyl)-4-oxo-N-pyridin-2-ylchromene-2-carboxamide |
InChI |
InChI=1S/C26H17FN2O3/c27-19-11-12-23-21(14-19)22(30)15-24(32-23)26(31)29(25-10-3-4-13-28-25)16-18-8-5-7-17-6-1-2-9-20(17)18/h1-15H,16H2 |
InChI Key |
OSPMKIBYYSHGNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN(C3=CC=CC=N3)C(=O)C4=CC(=O)C5=C(O4)C=CC(=C5)F |
Origin of Product |
United States |
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